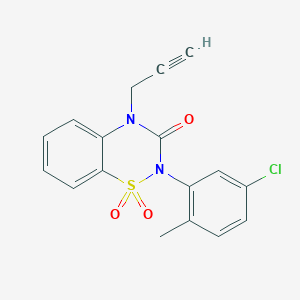![molecular formula C15H18N6 B6474030 2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2640878-70-0](/img/structure/B6474030.png)
2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex organic compound with a unique molecular structure. This compound belongs to the class of imidazoles, which are known for their diverse biological and chemical properties. The presence of multiple heterocyclic rings in its structure makes it a subject of interest in various scientific research fields.
未来方向
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have attracted a great deal of attention in medicinal chemistry and material science due to their significant biological activities and photophysical properties . Future research could focus on further synthetic transformations and functionalizations of this scaffold to improve its biological activity and explore its potential applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ](https://linkspringercom/article/101007/s10593-020-02849-4){{{CITATION{{{_1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : Reduction reactions can be performed on the azetidine ring.
Substitution: : The compound can undergo nucleophilic substitution reactions at different positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of N-oxides.
Reduction: : Reduced derivatives of the azetidine ring.
Substitution: : Substituted imidazole or azetidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be employed as a probe to study enzyme interactions and biological pathways. Its structural similarity to biologically active molecules allows it to mimic or inhibit biological processes.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: : These compounds share the pyrazolo[1,5-a] core but differ in their substituents and functional groups.
Azetidine derivatives: : Compounds containing the azetidine ring but with different substituents.
Uniqueness
2-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is unique due to its combination of multiple heterocyclic rings and specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-7-14-15(17-4-6-21(14)18-11)20-9-13(10-20)8-19-5-3-16-12(19)2/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAARPCYPVLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)CN4C=CN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6473957.png)
![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)
![4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473959.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6473973.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6473988.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474011.png)
![5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6474014.png)
![4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6474021.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474027.png)
![4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474040.png)

![N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474051.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6474054.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474059.png)
